4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine is a complex organic compound that features a morpholine ring attached to a cyclopentyl group, which is further substituted with a phenyl-tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Cyclopentylation: The tetrazole derivative is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the cyclopentyl-tetrazole intermediate.
Morpholine Attachment: Finally, the cyclopentyl-tetrazole intermediate is reacted with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl-tetrazole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine: Similar structure but with a cyclohexyl group instead of cyclopentyl.
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopropyl]morpholine: Similar structure but with a cyclopropyl group instead of cyclopentyl.
Uniqueness
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine is unique due to its specific combination of a morpholine ring, cyclopentyl group, and phenyl-tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H21N5O |
---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
4-[1-(1-phenyltetrazol-5-yl)cyclopentyl]morpholine |
InChI |
InChI=1S/C16H21N5O/c1-2-6-14(7-3-1)21-15(17-18-19-21)16(8-4-5-9-16)20-10-12-22-13-11-20/h1-3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
ZWCIXTMQCRLLQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.